4-Amino-2-methylisoindoline-1,3-dione
Overview
Description
4-Amino-2-methylisoindoline-1,3-dione is a chemical compound that is part of a broader class of isoindoline derivatives. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The papers provided do not directly discuss 4-Amino-2-methylisoindoline-1,3-dione, but they do provide insights into similar compounds, which can be useful for understanding the chemical behavior and properties of isoindoline derivatives.
Synthesis Analysis
The synthesis of isoindoline derivatives can involve cyclization reactions and molecular rearrangements. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involves a relay compound that is chlorinated and treated with ammonia . Similarly, the synthesis of 3-(N-phthalimidomethyl)-4-amino-1,2,4-triazole-5-thione is achieved by the fusion of N-Phthaloylglycine and thiocarbohydrazide . These methods suggest that the synthesis of 4-Amino-2-methylisoindoline-1,3-dione could also involve strategic functionalization and cyclization steps.
Molecular Structure Analysis
The molecular structure of isoindoline derivatives is crucial for their properties and reactivity. The study of 3-(N-phthalimidomethyl)-4-amino-1,2,4-triazole-5-thione provides insights into the relationship between molecular structure and properties such as nonlinear optical behavior . This suggests that the molecular structure of 4-Amino-2-methylisoindoline-1,3-dione would also be important in determining its physical and chemical properties.
Chemical Reactions Analysis
Isoindoline derivatives can undergo various chemical reactions, including molecular rearrangements. For example, 3-aminoquinoline-2,4-diones can rearrange under basic conditions to form 1,4-benzodiazepine-2,5-diones . This indicates that 4-Amino-2-methylisoindoline-1,3-dione may also participate in similar rearrangements or other reactions that could be exploited for synthetic purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline derivatives can be influenced by their molecular structure. The study of 2-(7-Fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones shows that these compounds can be synthesized with high purity and their structures characterized by various spectroscopic methods . This suggests that similar analytical techniques could be applied to 4-Amino-2-methylisoindoline-1,3-dione to determine its purity and characterize its physical and chemical properties.
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs) are recognized as 'privileged scaffolds' commonly found in nature. They were initially known for neurotoxicity but later discovered to have therapeutic benefits, including preventing Parkinsonism in mammals. Fused THIQs have been explored for their anticancer antibiotic roles, with trabectedin being a notable example approved by the FDA for treating soft tissue sarcomas. THIQ derivatives have demonstrated success in drug discovery, particularly for cancer and CNS disorders. They also hold promise for treating various infectious diseases like malaria, tuberculosis, HIV, leishmaniasis, and others. The large number of synthesized THIQ derivatives for therapeutic activities underlines their potential as a novel drug class with unique mechanisms of action (Singh & Shah, 2017).
1,3-Thiazolidin-4-ones and Analogues in Medicinal Chemistry
1,3-Thiazolidin-4-one and its analogues like glitazones, rhodanines, and pseudothiohydantoins are of great pharmacological importance and are present in commercial pharmaceuticals. These compounds demonstrate potential activities against different diseases. The synthesis began in the mid-nineteenth century, and various synthetic methodologies have been developed since. These compounds have demonstrated significant biological potential and continue to show promise in medicinal chemistry, particularly against various diseases (Santos et al., 2018).
Streptonigrin and DNA Interaction
Streptonigrin, a functionalized 7-aminoquinoline-5,8-dione, shows significant activity against various human cancers. Its antitumor activity primarily arises from causing DNA strand scission. Metal ions play a crucial role in this DNA-degradation pathway and in enhancing the drug's interaction with DNA. Recent studies have clarified some mechanistic aspects of streptonigrin-mediated DNA cleavage, providing a basis for the rational drug design of streptonigrin analogues with modified therapeutic properties (Harding & Long, 1997).
Hydantoin Derivatives in Therapeutics and Agrochemical Applications
Hydantoin and its hybrids with other molecules are crucial in medicinal chemistry due to their diverse biological and pharmacological activities in therapeutic and agrochemical applications. They are also essential in the chemical or enzymatic synthesis of significant non-natural amino acids and their conjugates with potential medical applications. The synthesis methods, particularly the Bucherer–Bergs reaction, and the importance of hydantoin in drug discovery underline its relevance in producing important natural products and new organic compounds as potential therapeutics (Shaikh et al., 2023).
Lurasidone and its Role in Psychotic and Mood Disorders
Lurasidone is a novel benzisothiazole antipsychotic drug with a distinctive pharmacodynamic profile. It shows efficacy and tolerability for short-term treatment of schizophrenia and acute bipolar depression, presenting a low risk of inducing metabolic or cardiac abnormalities but with a potential risk of akathisia. The compound's unique efficacy and safety profile, particularly in acute bipolar depression, highlight its significance in treating psychotic and mood disorders (Pompili et al., 2018).
Future Directions
Future research could focus on the synthesis of new derivatives of isoindoline-1,3-dione as non-steroidal analgesics . It was revealed that 2- (phenyl (phenylimino)methyl)isoindoline-1,3-dione has a high analgesic activity, 1.6 times higher than the activity of the reference drug metamizole sodium .
properties
IUPAC Name |
4-amino-2-methylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJSMQLGNZNTFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945222 | |
Record name | 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylisoindoline-1,3-dione | |
CAS RN |
2257-85-4 | |
Record name | 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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